molecular formula C24H27N3O4 B12118572 (S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid

(S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid

Cat. No.: B12118572
M. Wt: 421.5 g/mol
InChI Key: QJLUKQXULLVBRS-UHFFFAOYSA-N
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Description

(S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid is a complex organic compound that belongs to the class of indazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor such as 2-nitrobenzaldehyde.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction. The tert-butoxycarbonyl (Boc) group is used to protect the amine functionality during the reaction.

    Coupling with the Phenyl Group: The phenyl group is coupled to the indazole core through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Deprotection and Carboxylation: The Boc group is removed under acidic conditions, and the carboxylic acid functionality is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the indazole core or the phenyl group, often using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents under controlled temperatures.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the indazole core or phenyl group.

    Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers. Its ability to modulate specific molecular pathways is of significant interest.

Industry

Industrially, the compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of (S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core is known to interact with various biological targets, modulating their activity and leading to therapeutic effects. The piperidine moiety enhances the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.

    Indazole-3-carboxylic acid derivatives: Known for their anti-inflammatory and anticancer properties.

    Piperidine derivatives: Widely studied for their pharmacological activities, including analgesic and antipsychotic effects.

Uniqueness

(S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid is unique due to its combination of the indazole core and the piperidine moiety, which provides a distinct pharmacological profile. This combination allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]phenyl]indazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-24(2,3)31-23(30)26-13-5-7-17(14-26)16-9-11-19(12-10-16)27-15-18-6-4-8-20(22(28)29)21(18)25-27/h4,6,8-12,15,17H,5,7,13-14H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLUKQXULLVBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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